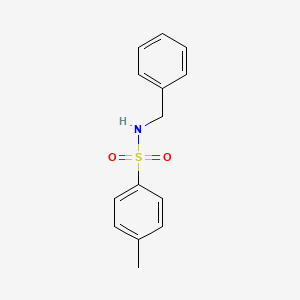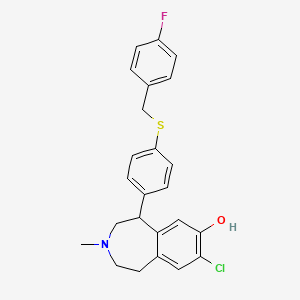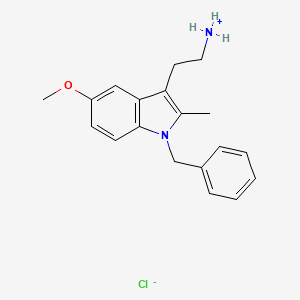
Buflomedil
Übersicht
Beschreibung
Buflomedil is a vasoactive drug primarily used to treat claudication and symptoms of peripheral arterial disease . It is known for its ability to improve blood flow in ischemic tissues by inhibiting platelet aggregation, improving red cell deformability, and reducing blood viscosity . Despite its therapeutic potential, this compound is not approved by the Food and Drug Administration for use in the United States and has been suspended from marketing in the European Union due to concerns about severe neurological and cardiac toxicity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Buflomedil exerts its effects through several mechanisms:
Calcium Antagonism: This compound has weak non-specific calcium antagonist effects, which contribute to its ability to relax smooth muscles and improve blood flow.
α-Adrenoceptor Inhibition: This compound non-selectively inhibits α-adrenoceptors, leading to increased peripheral arterial blood flow and better perfusion of impaired vascular beds.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Buflomedil acts as a phosphodiesterase enzyme inhibitor, which leads to the stimulation of cyclic adenosine monophosphate and biological vasodilators . It also exhibits weak non-specific calcium antagonist effects . This compound interacts with various enzymes and proteins, including phosphodiesterase, which it inhibits to increase cyclic adenosine monophosphate levels. This interaction enhances vasodilation and improves blood flow.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances erythrocyte flexibility and reduces blood viscosity, which improves tissue oxygenation . This compound’s impact on cell signaling pathways involves the modulation of cyclic adenosine monophosphate levels, which play a crucial role in various cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate . This elevation in cyclic adenosine monophosphate results in vasodilation and improved blood flow. This compound also exhibits weak calcium antagonist effects, which contribute to its overall vasodilatory action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its vasodilatory effects over extended periods, although its efficacy may decrease with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound improves blood flow and reduces blood viscosity. At high doses, it can cause toxic or adverse effects, including neurologic and cardiovascular events . These threshold effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as phosphodiesterase. By inhibiting these enzymes, this compound increases cyclic adenosine monophosphate levels, which enhances vasodilation and improves blood flow . The compound’s effects on metabolic flux and metabolite levels are crucial for its therapeutic action.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for this compound’s efficacy in improving blood flow and reducing blood viscosity.
Subcellular Localization
The subcellular localization of this compound involves its distribution to specific compartments or organelles within cells. Targeting signals and post-translational modifications direct this compound to these locations, where it exerts its vasodilatory effects . Understanding this compound’s subcellular localization is crucial for optimizing its therapeutic potential.
Vorbereitungsmethoden
Buflomedil can be synthesized through various methods. One common synthetic route involves the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in chlorobenzene solvent. This reaction is an example of the Hoesch reaction . Industrial production methods may vary, but they generally involve similar principles of organic synthesis, utilizing specific reagents and conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Buflomedil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the pyrrolidine ring, can lead to the formation of different derivatives of this compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Buflomedil is often compared with other vasoactive drugs, such as:
Pentoxifylline: Both this compound and Pentoxifylline improve blood flow and reduce blood viscosity, but this compound has additional calcium antagonist effects.
Naftidrofuryl: Similar to this compound, Naftidrofuryl is used to treat peripheral vascular diseases.
Cinnarizine and Flunarizine: These drugs are used to treat cerebrovascular insufficiencies, but this compound has been shown to be slightly more effective in alleviating symptoms associated with cognitive impairments.
This compound’s unique pharmacological profile, including its multiple mechanisms of action and broad therapeutic applications, distinguishes it from other vasoactive compounds.
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYLAEYXIQKAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35543-24-9 (hydrochloride) | |
| Record name | Buflomedil [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022697 | |
| Record name | Buflomedil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55837-25-7 | |
| Record name | Buflomedil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buflomedil [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buflomedil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13510 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Buflomedil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buflomedil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFLOMEDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I71DQ432 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Buflomedil exert its vasoactive effects?
A: this compound primarily acts as a competitive inhibitor of α-adrenergic receptors, primarily targeting both α1 and α2 subtypes []. This inhibition leads to vasodilation, improving blood flow in tissues. Additionally, this compound inhibits platelet aggregation, enhances erythrocyte deformability, and exhibits mild calcium channel blocking properties [, , ], all contributing to its overall vasodilatory effect.
Q2: Does this compound demonstrate selectivity for α1 or α2-adrenergic receptors?
A: Research suggests that this compound does not exhibit strong selectivity for either α1 or α2-adrenergic receptor subtypes []. It inhibits both subtypes, leading to a combined vasodilatory effect.
Q3: How does this compound affect cerebral blood flow?
A: this compound administration has been shown to increase cerebral blood flow in animal models. Research in spontaneously hypertensive rats demonstrated that this compound improved survival rates after permanent bilateral carotid artery occlusion and enhanced local cerebral blood flow distribution following the occlusion [].
Q4: Does this compound impact neuronal survival following cerebral ischemia?
A: Studies indicate that this compound might provide neuroprotective effects following cerebral ischemia. Research in a rat model of moderate cerebral ischemia demonstrated that this compound attenuated ischemia-induced neuronal loss and damage in the hippocampal CA1 region []. Additionally, it restored blood lactate and serum neuron-specific enolase concentrations toward normal levels, suggesting a protective effect on neuronal metabolism and integrity.
Q5: Does this compound influence the expression of apoptosis-related proteins in neuronal cells?
A: Yes, research suggests that this compound can modulate the expression of Bcl-2 and Bax proteins, which are involved in regulating apoptosis, in the dorsal root ganglia (DRG) following sciatic nerve injury in rats []. this compound treatment was associated with upregulated Bcl-2 expression and downregulated Bax expression, potentially contributing to its neuroprotective effects.
Q6: How does this compound affect the expression of MMP-9 and TIMP-1 after cerebral ischemia-reperfusion injury?
A: this compound has been shown to influence the expression of matrix metalloproteinase-9 (MMP-9) and its inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1), in a rat model of cerebral ischemia-reperfusion injury []. this compound treatment reduced the number of activated MMP-9 immunoreactive cells and increased the number of activated TIMP-1 immunoreactive cells, suggesting a potential role in modulating the inflammatory response and tissue remodeling after cerebral ischemia.
Q7: What is the role of this compound in the Veno-Arteriolar Reflex (VAR) in diabetic patients?
A: Studies suggest that this compound can improve the impaired Veno-Arteriolar Reflex (VAR) observed in diabetic patients []. this compound infusion in diabetic patients with and without complications significantly increased VAR responses at the dorsal foot and big toe, indicating improved microvascular reactivity.
Q8: What is the molecular formula and weight of this compound?
A8: this compound hydrochloride has the molecular formula C18H25NO4 • HCl and a molecular weight of 355.86 g/mol.
Q9: What analytical techniques are commonly used to characterize and quantify this compound?
A: this compound can be characterized and quantified using various analytical techniques, including high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [], and voltammetry [].
Q10: Can this compound interfere with certain drug immunoassays?
A: Yes, this compound has been reported to interfere with specific drug immunoassays, leading to false-positive results. Notably, it has shown interference with monoclonal EMIT d.a.u. amphetamine immunoassays [] and immunoassays for tricyclic antidepressants []. This highlights the importance of confirming positive immunoassay results with more specific analytical methods, such as HPLC.
Q11: What are the primary clinical applications of this compound?
A: this compound has been primarily used in the treatment of peripheral vascular diseases, specifically intermittent claudication, and to a lesser extent, for cerebrovascular diseases [, , ].
Q12: What is the efficacy of this compound in treating intermittent claudication?
A: Meta-analyses and randomized controlled trials (RCTs) provide limited evidence for the efficacy of this compound in treating intermittent claudication [, , , , ]. While some studies reported moderate improvements in pain-free and maximum walking distances with this compound compared to placebo, these findings are undermined by publication bias and the existence of unpublished, inconclusive trials [, ].
Q13: What are the known safety concerns associated with this compound?
A: this compound has a narrow therapeutic index, and safety concerns have been raised, particularly regarding neurological and cardiovascular adverse events, especially in cases of overdose [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








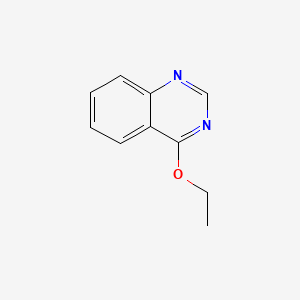

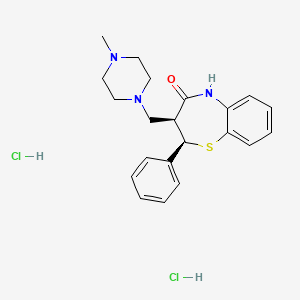
![N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine](/img/structure/B1667968.png)
